Technical Guide: Amino Acid Sequence and Structure of CysHHC10 Peptide
Technical Guide: Amino Acid Sequence and Structure of CysHHC10 Peptide
Abstract
The CysHHC10 peptide is a functionalized derivative of the highly potent antimicrobial peptide (AMP) HHC10. Engineered with an N-terminal cysteine residue, this 10-amino acid sequence (CKRWWKWIRW-NH2) bridges the gap between fluid-phase pharmacodynamics and solid-phase surface engineering.[1] While the parent HHC10 molecule is renowned for its broad-spectrum activity against multidrug-resistant (MDR) bacteria via membrane disruption, the "Cys" modification transforms it into a versatile molecular building block.[1] This guide provides a rigorous analysis of its physicochemical properties, structural dynamics, and the specific synthetic protocols required to leverage its thiol-dependent reactivity for hydrogel functionalization and surface immobilization.
Sequence Identity and Physicochemical Profile
The core utility of CysHHC10 lies in its high cationic charge density balanced against a tryptophan-rich hydrophobic core.[1] This specific arrangement facilitates rapid electrostatic attraction to anionic bacterial membranes followed by hydrophobic insertion.
Primary Sequence
The peptide is an amidated decamer. The amidation at the C-terminus is critical for maintaining net positive charge and proteolytic stability.
One-Letter Code: C-K-R-W-W-K-W-I-R-W-NH₂
Three-Letter Code: H-Cys-Lys-Arg-Trp-Trp-Lys-Trp-Ile-Arg-Trp-NH₂
Quantitative Physicochemical Data[1][2]
| Parameter | Value | Significance |
| Molecular Formula | C₇₇H₁₀₇N₂₃O₁₀S | High nitrogen content due to Indole (Trp) and Guanidinium (Arg) groups.[1] |
| Molecular Weight | ~1546.88 Da | Falls within the optimal range for solid-phase synthesis and tissue penetration.[1] |
| Isoelectric Point (pI) | ~12.01 | Ensures the peptide remains cationic at physiological pH (7.4), essential for bacterial selectivity.[1] |
| Net Charge (pH 7.0) | +5 | Derived from 2 Lys, 2 Arg, and the N-terminal amine.[1] High charge drives initial membrane adsorption. |
| Hydrophobicity | 50% (Trp/Ile) | The high Tryptophan content (4 residues) provides a unique "Indolic" hydrophobic character that prefers the membrane interface.[1] |
| Instability Index | ~26.4 (Stable) | Predicted to be stable in vitro; Trp residues are susceptible to oxidation if not handled correctly.[1] |
Structural Analysis: The Indolic Amphipathic Motif
Unlike classical AMPs (e.g., LL-37) that form rigid alpha-helices, CysHHC10 belongs to the Tryptophan-Rich class of peptides.[1] Its structure is environmentally dynamic.
Aqueous vs. Membrane-Bound State[1]
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Aqueous Solution: The peptide exists largely as a random coil . The bulky indole side chains of the four Tryptophan residues prevent the formation of a compact globular structure in water.
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Membrane Interface: Upon contact with a lipid bilayer, CysHHC10 does not necessarily fold into a deep transmembrane helix. Instead, it adopts an Interfacial Amphipathic Structure .
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The "Velcro" Mechanism: The Tryptophan residues partition into the interfacial region of the lipid bilayer (near the glycerol backbone), anchoring the peptide.
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The Electrostatic Face: The Lysine and Arginine residues remain solvated or interact with phosphate headgroups, creating a transmembrane potential strain.
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The Cysteine "Handle"
The N-terminal Cysteine is structurally distinct from the antimicrobial core. It serves as an orthogonal reactive site. In the native antimicrobial state, this thiol must be kept reduced. However, for materials science applications, it is the site of conjugation (e.g., Thiol-Ene click chemistry).
Mechanism of Action (MOA)[1][3]
The MOA of CysHHC10 is multimodal, preventing the rapid evolution of bacterial resistance.
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Electrostatic Attraction: The +5 charge leads to rapid accumulation on the negatively charged surface of Gram-negative (LPS) and Gram-positive (Teichoic acid) bacteria.[1]
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Interfacial Partitioning: The Trp-rich core inserts into the membrane interface.
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Membrane Disruption: Unlike simple pore formers, CysHHC10 induces micellarization or "carpet-like" disintegration of the membrane, leading to leakage of cytosolic contents and cell death.
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Intracellular Targeting (Secondary): At high concentrations, the peptide can translocate and bind to intracellular DNA/RNA, inhibiting synthesis.
Visualization: MOA and Structural Dynamics
Figure 1: The stepwise mechanism of action for CysHHC10, transitioning from aqueous random coil to membrane-disruptive agent.[1]
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS)
To synthesize CysHHC10 with high purity, Fmoc chemistry is the standard.[1] The presence of four Tryptophan residues and an N-terminal Cysteine requires specific scavengers to prevent oxidation and alkylation.
Protocol:
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Resin Selection: Rink Amide MBHA resin (Loading 0.5–0.7 mmol/g) to yield the C-terminal amide.[1]
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Coupling: Use HBTU/DIEA or DIC/Oxyma.
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Cysteine Protection: Use Fmoc-Cys(Trt)-OH.[1][2] The Trityl (Trt) group is acid-labile and removed during global cleavage.[1][2]
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Tryptophan Protection: Use Fmoc-Trp(Boc)-OH to prevent indole alkylation during cleavage.[1]
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Cleavage Cocktail (Critical):
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Reagent K (Modified): TFA (82.5%), Phenol (5%), Thioanisole (5%), Water (5%), EDT (2.5%).[1]
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Note: EDT (Ethanedithiol) is essential to scavenge carbocations and prevent them from reacting with the Cysteine thiol or Tryptophan indole rings.
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Purification: RP-HPLC using a C18 column. Gradient: 5-60% Acetonitrile in water (with 0.1% TFA).[1] Monitor at 220 nm (peptide bond) and 280 nm (Tryptophan).[1]
Thiol-Ene Conjugation (Hydrogel Formation)
This protocol describes grafting CysHHC10 onto a functionalized polymer (e.g., Norbornene-modified Hyaluronic Acid or Alginate).[1]
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Preparation: Dissolve the Norbornene-polymer in PBS (pH 7.4).
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Reduction: Treat CysHHC10 with TCEP (Tris(2-carboxyethyl)phosphine) beads to ensure the thiol is free (SH) and not dimerized (S-S).[1]
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Reaction: Mix Peptide and Polymer. Add photoinitiator (e.g., Irgacure 2959).[1]
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Curing: Expose to UV light (365 nm) for 5-10 minutes.
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Validation: Dialyze to remove unbound peptide. Confirm conjugation via Ellman’s Reagent assay (loss of free thiols).[1]
Visualization: Synthesis & Conjugation Workflow
Figure 2: Workflow for the synthesis, purification, and downstream conjugation of CysHHC10.
References
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Wang, G., et al. (2018).[1][3][4] "Alginate based antimicrobial hydrogels formed by integrating Diels-Alder 'click chemistry' and the thiol-ene reaction."[1][3][4] RSC Advances.
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Li, N.N., et al. (2017).[1][5] "An antimicrobial peptide with an aggregation-induced emission (AIE) luminogen for studying bacterial membrane interactions and antibacterial actions."[1][5] Chemical Communications.[5]
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Cherkasov, A., et al. (2009).[1] "Use of artificial intelligence in the design of small peptide antibiotics effective against a broad spectrum of highly antibiotic-resistant superbugs." ACS Chemical Biology.
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PubChem. (n.d.).[1] "CysHHC10 Compound Summary." National Library of Medicine.
